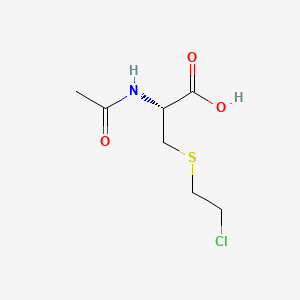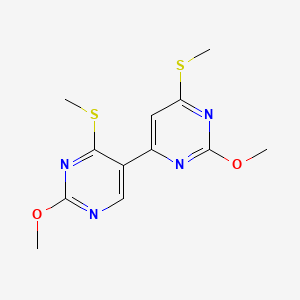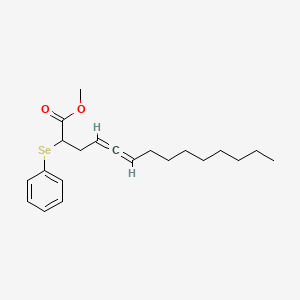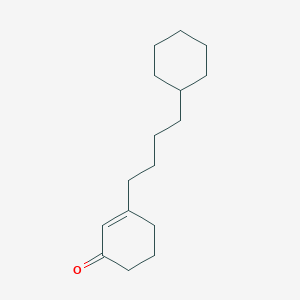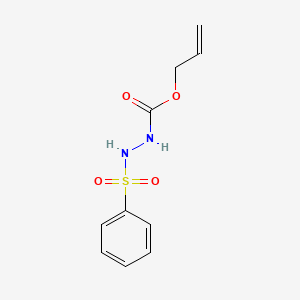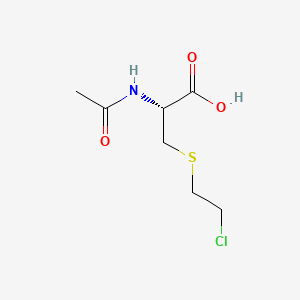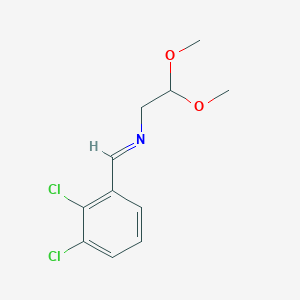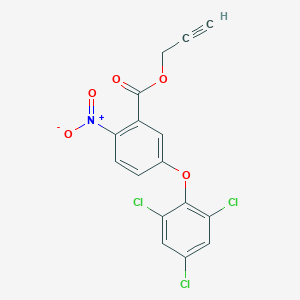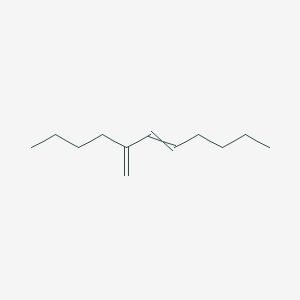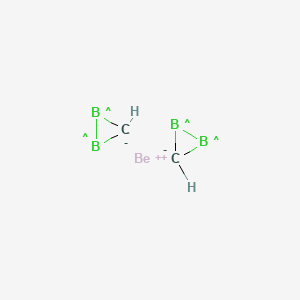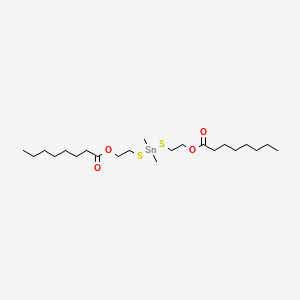
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is known for its unique structure, which includes octanoic acid and a dimethylstannylene group linked by thio-2,1-ethanediyl esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another non-polar solvent.
Temperature: Reflux conditions (around 110°C).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New esters or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester can be compared with other organotin compounds, such as:
Stannane, dichlorodimethyl-: Similar in structure but with different functional groups.
Acetic acid, 2,2-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Another organotin compound with different ester groups.
Propanoic acid, 3,3-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Similar backbone but different acid groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class.
Propiedades
Número CAS |
57813-60-2 |
|---|---|
Fórmula molecular |
C22H44O4S2Sn |
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
BDCOHOHODJLVSW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


